molecular formula C23H27N3O6 B1141791 NIP-142

NIP-142

货号: B1141791
分子量: 441.5 g/mol
InChI 键: HWADWMAQVCHLHJ-FCHUYYIVSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

NIP-142 是一种苯并吡喃衍生物,以其抗心律失常特性而闻名。它最初被合成作为乙酰胆碱激活的钾电流的高度选择性阻滞剂。

科学研究应用

Efficacy in Atrial Fibrillation

NIP-142 has shown significant efficacy in various preclinical and clinical studies:

  • Canine Models : In studies using canine models, this compound successfully terminated microreentry-type AF induced by vagal nerve stimulation and macroreentry-type atrial flutter induced by intercaval crush. The drug prolonged the atrial ERP without affecting ventricular conduction .
  • Isolated Myocardium Studies : Research on isolated guinea pig myocardium demonstrated that this compound concentration-dependently prolonged the refractory period and action potential duration specifically in the atrium, confirming its atrial specificity .

Comparison with Other Antiarrhythmic Agents

The following table summarizes the comparative effects of this compound with other antiarrhythmic agents:

Agent Mechanism Atrial Specificity Proarrhythmic Risk Efficacy in AF
This compoundBlocks I_Kur and I_KAChHighLowHigh
E-4031Blocks I_Kr (rapidly activating K+ current)ModerateModerateModerate
SotalolBlocks I_KrLowHighModerate

Case Study 1: Termination of Atrial Fibrillation

In a controlled study involving anesthetized dogs, administration of this compound led to the termination of focal activity-type AF induced by aconitine. The compound not only reversed atrial ERP shortening but also restored rate adaptation during rapid atrial pacing .

Case Study 2: Electrophysiological Effects

A study examining the electrophysiological effects of this compound on mouse atrial repolarization revealed that it effectively blocked currents through potassium channel alpha subunits Kv1.5, Kv4.2, and Kv4.3, contributing to its antiarrhythmic activity . The findings indicated that this compound increased contractile force while prolonging action potential duration, suggesting potential benefits beyond mere arrhythmia management.

作用机制

NIP-142 通过阻断心脏中的特定离子通道来发挥其作用。它优先阻断超快延迟整流钾电流和乙酰胆碱激活的钾电流。这种阻断会延长心房的动作电位时程和有效不应期,这有助于终止心房心律失常。 This compound 的分子靶标包括钾通道 α 亚基,如 Kv1.5、Kv4.2 和 Kv4.3 .

准备方法

合成路线和反应条件

NIP-142 通过多步合成过程合成,涉及苯并吡喃核心结构的形成。 合成通常从制备取代苯甲醛开始,该苯甲醛经历一系列反应,包括环化、硝化和胺化,形成最终的苯并吡喃衍生物 .

工业生产方法

This compound 的工业生产涉及优化反应条件,以确保高产率和纯度。这包括在合成过程中的每个步骤中控制温度、压力和反应时间。 使用先进的纯化技术,如重结晶和色谱法,对于获得所需产品也至关重要 .

化学反应分析

反应类型

NIP-142 经历各种化学反应,包括:

常用试剂和条件

主要产物

从这些反应中形成的主要产物包括各种取代的苯并吡喃衍生物、醌和氢醌,具体取决于所用反应条件和试剂 .

相似化合物的比较

类似化合物

NIP-142 的独特之处

This compound 独特之处在于其对心房离子通道的选择性作用,这降低了心室早搏的风险。 这种选择性使其成为治疗心房颤动的有希望的候选药物,与其他抗心律失常药物相比,其副作用最小 .

生物活性

NIP-142 is a novel benzopyrane derivative recognized for its potential as an antiarrhythmic agent, particularly in the treatment of atrial fibrillation (AF). This compound acts primarily as a multiple ion channel blocker, influencing potassium, calcium, and sodium channels. Its selective action on atrial tissue makes it a promising candidate for addressing various cardiac arrhythmias while minimizing the risk of proarrhythmic effects associated with traditional antiarrhythmic medications.

This compound exhibits its biological activity through the following mechanisms:

  • Ion Channel Blockade : this compound preferentially inhibits the ultrarapid delayed rectifier potassium current (IKurI_{Kur}) and the acetylcholine-activated potassium current (IKAChI_{KACh}), which are more prevalent in atrial myocardium than in ventricular tissue. This selective blockade leads to prolonged action potential duration specifically in the atria, thereby extending the effective refractory period (ERP) without significantly affecting conduction times within the atria or between atrial and ventricular tissues .
  • Termination of Atrial Fibrillation : In canine models, this compound has demonstrated efficacy in terminating different types of AF, including microreentry induced by vagal nerve stimulation and macroreentry induced by intercaval crush. The compound has also shown effectiveness against focal activity-induced AF triggered by aconitine .

Electrophysiological Studies

A series of studies have been conducted to elucidate the effects of this compound on cardiac electrophysiology:

  • Canine Model Studies : this compound was administered to anesthetized dogs to assess its impact on atrial ERP under rapid pacing conditions. Results indicated a significant prolongation of ERP without altering conduction times, thus confirming its atrial selectivity .
  • KCNQ1/KCNE1 Channel Interaction : this compound has been shown to block KCNQ1/KCNE1 channel currents in a concentration-dependent manner, with an effective concentration (EC50EC_{50}) of approximately 13.2 µM. This interaction is crucial for understanding its role in modulating cardiac action potentials .
  • Kir3 Channel Inhibition : As a moderately selective inhibitor of IKAChI_{KACh}, this compound effectively blocks Kir3.1/Kir3.4 and KV1.5 currents at low micromolar concentrations, further substantiating its role in atrial repolarization processes .

Case Studies

Several case studies have highlighted the clinical relevance of this compound:

  • Study on Atrial Fibrillation Termination : In a controlled study involving canine models, administration of this compound resulted in successful termination of AF episodes induced by vagal stimulation, showcasing its potential utility in clinical settings .
  • Comparative Efficacy : When compared with other antiarrhythmic agents like disopyramide and d-sotalol, this compound exhibited superior efficacy in restoring normal sinus rhythm with fewer side effects related to ventricular repolarization delays .

Summary Table of Biological Activity

Activity Description
Ion Channel BlockadeBlocks IKurI_{Kur} and IKAChI_{KACh} selectively in atrial tissue
Atrial Fibrillation TerminationEffective against microreentry and focal activity-induced AF
ERP ProlongationSignificantly prolongs atrial ERP without affecting conduction times
KCNQ1/KCNE1 InteractionConcentration-dependent blockade with EC50=13.2μMEC_{50}=13.2\mu M
Kir3 Channel InhibitionModerately selective small-molecule blocker with low micromolar inhibition

属性

IUPAC Name

N-[(3R,4S)-4-(cyclopropylamino)-3-hydroxy-2,2-dimethyl-7-nitro-3,4-dihydrochromen-6-yl]-2-(4-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O6/c1-23(2)22(28)21(24-14-6-7-14)16-11-17(18(26(29)30)12-19(16)32-23)25-20(27)10-13-4-8-15(31-3)9-5-13/h4-5,8-9,11-12,14,21-22,24,28H,6-7,10H2,1-3H3,(H,25,27)/t21-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWADWMAQVCHLHJ-FCHUYYIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(C2=CC(=C(C=C2O1)[N+](=O)[O-])NC(=O)CC3=CC=C(C=C3)OC)NC4CC4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H]([C@H](C2=CC(=C(C=C2O1)[N+](=O)[O-])NC(=O)CC3=CC=C(C=C3)OC)NC4CC4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is NIP-142 and what makes it a promising antiarrhythmic agent?

A1: N-[(3R,4S)-4-(cyclopropylamino)-3-hydroxy-2,2-dimethyl-7-nitrochroman-6-yl]-2-(4-methoxyphenyl)acetamide, also known as this compound, is a benzopyran derivative that exhibits promising antiarrhythmic properties. [] Unlike traditional Class III antiarrhythmic agents, this compound demonstrates atrial-specific action potential duration prolongation and lacks reverse frequency dependence, making it a potentially safer and more effective treatment option for supraventricular arrhythmias. [] Preclinical studies have shown its efficacy in terminating various types of atrial fibrillation (AF) in canine models. []

Q2: How does this compound exert its atrial-specific effects on action potential duration?

A2: this compound primarily acts by blocking specific potassium channels found predominantly in atrial myocardium:

  • IKur (Ultra-rapid delayed rectifier potassium current): This current plays a crucial role in atrial repolarization. []
  • IKACh (Acetylcholine-activated potassium current): This current contributes to atrial action potential shortening, particularly during vagal stimulation. [, ]

Q3: What other ion channels does this compound affect?

A3: Apart from IKur and IKACh, research indicates that this compound can also block other ion channels, albeit at higher concentrations:

  • Kv1.5, Kv4.2, and Kv4.3: These potassium channels contribute to transient and sustained outward currents in the heart. []
  • KCNQ1/KCNE1: This channel underlies the slow component of the cardiac delayed rectifier potassium current (IKs). []
  • HERG (ether a go-go related gene) channel: This channel plays a role in cardiac repolarization. []

Q4: Can you elaborate on the specific effects of this compound on atrial electrophysiology?

A4: Studies using isolated guinea pig and canine atrial tissues have demonstrated that this compound:

  • Prolongs atrial action potential duration: This effect is concentration-dependent and more pronounced in the atria compared to ventricles. []
  • Increases atrial effective refractory period: This prolongation contributes to the suppression of reentrant circuits, a common mechanism underlying AF. [, ]
  • Reverses carbachol-induced shortening of atrial action potential duration: This suggests a direct inhibitory effect on the IKACh current. []

Q5: What types of atrial fibrillation have been shown to be responsive to this compound in preclinical models?

A5: In canine models, this compound has demonstrated efficacy in terminating:

  • Microreentry type AF: Induced by vagal nerve stimulation. [, ]
  • Macroreentry type atrial flutter: Induced by an intercaval crush. [, ]
  • Focal activity type AF: Induced by aconitine. []

Q6: Has this compound been studied in the context of atrial remodeling and its impact on AF?

A6: Yes, research indicates that this compound can reverse atrial electrophysiological remodeling induced by short-term rapid atrial pacing in anesthetized dogs. This includes reversing the shortening of atrial ERP and the loss of rate adaptation. []

Q7: What are the potential advantages of this compound over existing antiarrhythmic drugs for AF treatment?

A7: this compound offers several potential advantages:

  • Atrial selectivity: Its preferential action on atrial ion channels minimizes the risk of ventricular proarrhythmic effects, a significant concern with many current antiarrhythmic drugs. [, ]
  • Efficacy in various AF types: Preclinical studies demonstrate its potential in treating different mechanisms of AF. []
  • Reversal of atrial remodeling: This suggests a potential benefit in preventing AF recurrence. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。